molecular formula C12H15NO2 B15260365 3-(Propan-2-yl)-2,3-dihydro-1H-indole-7-carboxylic acid

3-(Propan-2-yl)-2,3-dihydro-1H-indole-7-carboxylic acid

Cat. No.: B15260365
M. Wt: 205.25 g/mol
InChI Key: KJFLWRMROXBMFA-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-2,3-dihydro-1H-indole-7-carboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds Indoles are widely recognized for their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-2,3-dihydro-1H-indole-7-carboxylic acid can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditions For instance, starting from 2-nitrotoluene, a series of reactions including nitration, reduction, and cyclization can lead to the formation of the indole ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or platinum may be employed to facilitate the cyclization and alkylation reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-2,3-dihydro-1H-indole-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-(Propan-2-yl)-2,3-dihydro-1H-indole-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 3-(Propan-2-yl)-2,3-dihydro-1H-indole-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    Tryptophan: An essential amino acid that also contains an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan with an indole structure.

Uniqueness

3-(Propan-2-yl)-2,3-dihydro-1H-indole-7-carboxylic acid is unique due to the presence of the propan-2-yl group and the carboxylic acid at specific positions on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-propan-2-yl-2,3-dihydro-1H-indole-7-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-7(2)10-6-13-11-8(10)4-3-5-9(11)12(14)15/h3-5,7,10,13H,6H2,1-2H3,(H,14,15)

InChI Key

KJFLWRMROXBMFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CNC2=C1C=CC=C2C(=O)O

Origin of Product

United States

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